An In-depth Technical Guide to 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine (CAS: 90916-52-2)

An In-depth Technical Guide to 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine (CAS: 90916-52-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and biological significance, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers actively engaged in drug discovery and development.

Introduction: The Significance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its ability to participate in hydrogen bonding and dipole-dipole interactions allows for strong and specific binding to biological targets.[1] The subject of this guide, 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine, is a notable example, serving as a crucial building block for the synthesis of highly successful tyrosine kinase inhibitors (TKIs) such as Nilotinib.[2] These TKIs have revolutionized the treatment of certain cancers, particularly chronic myeloid leukemia (CML).[2] Furthermore, the aminopyrimidine core is being actively investigated for its potential in inhibiting other key cellular targets, including cyclin-dependent kinases (CDKs).[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development.

| Property | Value | Source |

| CAS Number | 90916-52-2 | [4] |

| Molecular Formula | C₁₀H₁₀N₄ | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Topological Polar Surface Area | 64.7 Ų | Inferred from similar compounds |

| Hydrogen Bond Donors | 1 | Inferred from similar compounds |

| Hydrogen Bond Acceptors | 4 | Inferred from similar compounds |

| Rotatable Bonds | 1 | Inferred from similar compounds |

Synthesis and Purification

The synthesis of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine can be achieved through several established methods for pyrimidine ring formation. A common and effective approach involves the condensation of a β-ketoenamine with guanidine or a guanidine equivalent. The following protocol is a representative example based on established pyrimidine syntheses.[5]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine.

Step-by-Step Experimental Protocol: Synthesis

-

Formation of the Enaminone Intermediate:

-

To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one intermediate. This intermediate can often be used in the next step without further purification.

-

-

Cyclization to the Pyrimidine Core:

-

Dissolve guanidine nitrate (1.5 eq) in methanol. To this solution, add a solution of sodium methoxide in methanol (25-30 wt%, 1.5 eq) at room temperature.

-

Add the crude enaminone intermediate from the previous step to the guanidine solution.

-

Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol

-

The crude 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine can be purified by column chromatography on silica gel. A gradient elution system of dichloromethane and methanol is often effective.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the purified product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and pyrimidine rings, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts (δ) would be approximately: 2.4 (s, 3H, CH₃), 6.8 (s, 2H, NH₂), 7.2-9.2 (m, 5H, Ar-H).

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the methyl carbon and the aromatic carbons of the heterocyclic rings.

-

Mass Spectrometry (ESI+): The mass spectrum should exhibit a prominent peak for the protonated molecule [M+H]⁺ at m/z 187.2.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment by reversed-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) should show a single major peak.[6]

Mechanism of Action and Biological Significance

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine and its derivatives are potent inhibitors of key signaling proteins implicated in cancer progression.

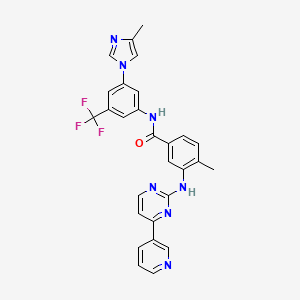

Inhibition of Bcr-Abl Tyrosine Kinase

This compound is a key precursor to Nilotinib, a second-generation TKI that targets the Bcr-Abl oncoprotein.[2] The Philadelphia chromosome, a hallmark of CML, results in the fusion of the BCR and ABL1 genes, leading to the expression of the constitutively active Bcr-Abl tyrosine kinase.[7] This aberrant kinase activity drives uncontrolled cell proliferation and inhibits apoptosis.[7]

TKIs like Nilotinib bind to the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the pro-proliferative signaling cascade.[7]

Caption: Simplified Bcr-Abl signaling pathway and its inhibition.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The aminopyrimidine scaffold has also been identified in potent inhibitors of cyclin-dependent kinases, particularly CDK2.[3] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[8] Dysregulation of CDK2 activity is a common feature in many cancers, leading to uncontrolled cell division.[8]

Inhibitors containing the 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine core can occupy the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis.[8]

Caption: CDK2-mediated cell cycle progression and its inhibition.

Applications in Drug Discovery and Development

The primary application of 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is as a key starting material and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Workflow for TKI and CDK Inhibitor Development

Caption: A generalized workflow for drug development.

Representative Biological Activity of Aminopyrimidine Derivatives

While specific IC₅₀ values for the parent compound are not widely reported, derivatives have shown potent inhibitory activity against various kinases.

| Derivative Class | Target Kinase | Reported IC₅₀ | Source |

| Phenylamino-pyrimidine | CDK2 | 45 nM | [3] |

| Thieno[3,2-d]pyrimidine | BTK | 29.9 nM | [9] |

| 2-Aminopyrimidine | β-glucuronidase | 2.8 µM | [10] |

Note: The data presented is for structurally related compounds and serves to illustrate the potential of the aminopyrimidine scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine.

-

Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion and Future Perspectives

4-Methyl-6-(pyridin-3-YL)pyrimidin-2-amine is a compound of considerable importance in contemporary medicinal chemistry. Its role as a key intermediate in the synthesis of life-saving drugs like Nilotinib underscores the value of the aminopyrimidine scaffold. The ongoing research into derivatives of this compound as inhibitors of other kinases, such as CDKs, suggests that its utility in drug discovery is far from exhausted. Future work will likely focus on the development of novel synthetic routes to this and related compounds, as well as the exploration of its potential in targeting a wider range of diseases.

References

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents.

-

The Development of BTK Inhibitors: A Five-Year Update - MDPI. Available at: [Link]

-

BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC - NIH. Available at: [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available at: [Link]

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH. Available at: [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 3. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 90916-52-2|4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. rjptonline.org [rjptonline.org]

- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]